molecular formula C12H18BNO2 B1317769 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 610768-32-6

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1317769
M. Wt: 219.09 g/mol
InChI Key: JEECGGXGHJUYMN-UHFFFAOYSA-N
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Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as MTMP, is an organic compound with a wide range of applications in the fields of chemistry and biology. It is a versatile reagent that has been used in the synthesis of a variety of compounds, including drugs, polymers, and other materials. In addition, MTMP has been investigated for its potential use in medical research and drug development.

Scientific Research Applications

Synthesis and Structural Analysis

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and related compounds are pivotal intermediates in organic synthesis, particularly in the construction of complex molecules. These compounds are synthesized through multi-step substitution reactions, with their structures confirmed via FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These analyses not only ascertain their chemical structures but also provide insights into their conformational behavior and electronic properties through density functional theory (DFT) studies (Huang et al., 2021). Additionally, molecular electrostatic potential and frontier molecular orbitals have been investigated, revealing some physicochemical properties of these compounds (Huang et al., 2021).

Role in Coordination Polymers and Organometallic Assemblies

The use of 2-methylpyridine derivatives, including those functionalized with the dioxaborolane group, extends into the synthesis of coordination polymers and organometallic assemblies. For instance, 4,4′-(2,5-dimethyl-1,4-phenylene)dipyridine, synthesized via the Suzuki coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, has been employed to form two-dimensional coordination polymers with cobalt ions, showcasing its versatility as a building block for complex molecular architectures (Al-Fayaad et al., 2020).

Luminescent Properties and Electronic Materials

Compounds bearing the 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine moiety have been investigated for their luminescent properties, particularly in the development of electronic materials. For example, fluorene copolymers containing dioxaborolane-functionalized units demonstrate significant photoluminescence, indicating potential applications in organic light-emitting devices (OLEDs) and other photonic applications (Cheon et al., 2005).

Enhanced Performance in Fluoride Shuttle Batteries

The structural modification of boron-based compounds, including those with dioxaborolane groups, has been explored to improve the performance of fluoride shuttle batteries. The introduction of pyridine-functionalized boron-based anion acceptors has shown to enhance fluoride ion conductivity and solubility, thereby improving the efficiency and capacity of these energy storage devices (Kucuk & Abe, 2020).

properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-9-6-7-10(8-14-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEECGGXGHJUYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585996
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

610768-32-6
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
JR Zhang, H Deng, T Liu - Zeitschrift für Kristallographie-New Crystal …, 2020 - degruyter.com
The crystal structure of 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, C13H19BBrNO3 Skip to content Should you have institutional access? Here's how to get it …
Number of citations: 2 www.degruyter.com
JX Wu, QX Yao, WZ Duan, DC Li, XQ Huang… - Organic Chemistry …, 2022 - pubs.rsc.org
Herein, an efficient strategy to achieve aryl-heteroaryl formation via RhIII-catalyzed ortho-C(sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates using a readily …
Number of citations: 2 pubs.rsc.org
R Tobolowsky - 2018 - escholarship.org
A method is reported for synthesis of synthetically-valuable borylated pyridines via a Lewis acid promoted CH activation approach. The transformation involves BF3 or BH3 Lewis-acid …
Number of citations: 2 escholarship.org
Y Liu, X Li, S Sun, G Ji, YA Son - Zeitschrift für Kristallographie-New …, 2020 - degruyter.com
C 14 H 15 B 2 F 4 I 2 N 4 , triclinic, P1̄ (no. 2), a = 7.5458(7) Å, b = 8.5659(6) Å, c = 8.6089(5) Å, α = 108.189(6), β = 110.492(7), γ = 98.678(7), V = 473.6 Å 3 , Z = 1, R gt (F) = 0.0334, …
Number of citations: 2 www.degruyter.com
S Mikami, M Kawasaki, S Ikeda, N Negoro… - Chemical and …, 2017 - jstage.jst.go.jp
Discovery of a Novel Series of Pyrazolo[1,5-a]pyrimidine-Based Phosphodiesterase 2A Inhibitors Structurally Different from N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)…
Number of citations: 15 www.jstage.jst.go.jp
X Wu, H Liu, Y Yang, S Pu - Zeitschrift für Kristallographie-New …, 2020 - degruyter.com
C 23 H 17 F 6 NOS 2 , triclinic, P1̄ (no. 2), a = 8.379(3) Å, b = 11.509(2) Å, c = 12.817(3) Å, α = 71.272(3), β = 81.342(4), γ = 77.553(3), V = 1138.7(5) Å 3 , Z = 2, R gt (F) = 0.0489, wR …
Number of citations: 1 www.degruyter.com
JH Hutchinson, Y Li, JM Arruda, C Baccei… - Journal of medicinal …, 2009 - ACS Publications
The potent and selective 5-lipoxygenase-activating protein leukotriene synthesis inhibitor 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-…
Number of citations: 56 pubs.acs.org
S Wang, V Tsui, TD Crawford, JE Audia… - Journal of Medicinal …, 2018 - ACS Publications
The biological functions of the dual bromodomains of human transcription-initiation-factor TFIID subunit 1 (TAF1(1,2)) remain unknown, although TAF1 has been identified as a potential …
Number of citations: 11 pubs.acs.org
JW Lim, SK Kim, SY Choi, DH Kim, CG Gadhe… - European Journal of …, 2018 - Elsevier
SH2 domain-containing inositol 5′-phosphatase 2 (SHIP2) is a lipid phosphatase that produce phosphatidylinositol 3,4-bisphosphate (PI(3,4)P 2 ) from phosphatidylinositol 3,4,5-…
Number of citations: 15 www.sciencedirect.com
J Zhang, F Tao, W Wang, C Gong, Z Li… - ACS Materials …, 2023 - ACS Publications
Vinylene-linked covalent organic frameworks (COFs) have gained significant attention owing to their outstanding stability, effective π-electron transport, and precise structural tunability, …
Number of citations: 0 pubs.acs.org

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